molecular formula C21H21NO3 B2735529 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol CAS No. 1232777-76-2

2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol

Cat. No.: B2735529
CAS No.: 1232777-76-2
M. Wt: 335.403
InChI Key: LJQQFOYABKERNT-UHFFFAOYSA-N
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Description

2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol is an organic compound with the molecular formula C21H21NO3 and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an amino methyl group and a methoxyphenol moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol typically involves multiple steps, including the formation of the benzyloxyphenyl intermediate and subsequent reactions to introduce the amino methyl and methoxyphenol groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Nitric acid, sulfuric acid, halogens.

Major Products Formed

    Oxidation products: Quinones, phenolic derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Nitro, sulfonyl, and halogenated compounds.

Mechanism of Action

The mechanism of action of 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-methoxyphenol is unique due to its specific structural features, such as the presence of both benzyloxy and methoxyphenol groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

2-methoxy-6-[(4-phenylmethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-24-20-9-5-8-17(21(20)23)14-22-18-10-12-19(13-11-18)25-15-16-6-3-2-4-7-16/h2-13,22-23H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQQFOYABKERNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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